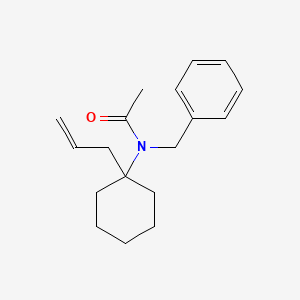![molecular formula C19H21FN2O B5758705 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5758705.png)
1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone, also known as FPE, is a chemical compound that belongs to the class of substituted phenylalkanones. It has gained considerable attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone involves the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters. 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone binds to the transporters and prevents the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This results in the activation of downstream signaling pathways that regulate mood and behavior.
Biochemical and Physiological Effects:
1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to produce a range of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are associated with improved mood and cognitive function. 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has also been shown to reduce the levels of stress hormones such as cortisol, suggesting that it could have an anxiolytic effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone is its high selectivity for monoamine transporters, which reduces the risk of off-target effects. 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone also has a relatively long half-life, which allows for sustained therapeutic effects. However, 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone. One area of interest is the development of novel analogs with improved pharmacokinetic properties. Another area of research is the investigation of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone's potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, the role of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone in regulating the immune system and inflammation is an area of emerging interest. Further studies are needed to fully understand the therapeutic potential of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone and its underlying mechanisms of action.
Conclusion:
In conclusion, 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone is a promising compound with potential therapeutic applications in the treatment of psychiatric disorders. Its mechanism of action involves the inhibition of monoamine transporters, leading to an increase in the concentration of neurotransmitters in the synaptic cleft. 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to produce a range of biochemical and physiological effects, including improved mood and cognitive function. However, further research is needed to fully understand its safety and efficacy in humans and to develop novel analogs with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-fluorobenzylpiperazine with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone. This method has been optimized to obtain high yields and purity of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone.
Aplicaciones Científicas De Investigación
1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic applications. It has been found to possess antipsychotic, antidepressant, and anxiolytic properties. 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a critical role in regulating mood and behavior. These findings suggest that 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone could be a promising candidate for the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-15(23)17-4-8-19(9-5-17)22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPAERMNLBGPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)
![2-[(2,6-difluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5758650.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)

![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B5758664.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5758673.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)
